![molecular formula C8H9NO3 B3051496 2-Ethyl-4-nitrophenol CAS No. 34105-70-9](/img/structure/B3051496.png)
2-Ethyl-4-nitrophenol
Overview
Description
2-Ethyl-4-nitrophenol is a chemical compound with the molecular formula C8H9NO3 . It is related to 4-Amino-2-nitrophenol, which is a major metabolite of 2,4-dinitrophenol and is commonly used as a semi-permanent hair colorant and toner in permanent hair dye products .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-4-nitrophenol includes a total of 21 bonds. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 aromatic hydroxyl .Scientific Research Applications
Toxicity and Degradability in Anaerobic Systems
Nitrophenols, including 2-Ethyl-4-nitrophenol, are significant in the chemical industry and listed as priority pollutants. Their toxic effects and degradability in anaerobic systems have been studied, showing varying degrees of toxicity and biotic transformation in different conditions. This information is crucial for understanding their environmental impact and potential removal methods from waste streams (Uberoi & Bhattacharya, 1997).
Detection and Analysis Methods
Advanced techniques for detecting and quantifying nitrophenols in environmental samples have been developed. One such method involves liquid chromatography with electrochemical detection, which can effectively determine various nitropesticides and metabolites, including 4-nitrophenol and 3-methyl-4-nitrophenol, in river water samples without preconcentration steps (Galeano-Díaz et al., 2000).
Catalytic Reduction Applications
Nanocatalytic systems have been used for the chemical reduction of nitrophenols in aqueous environments. These systems utilize sodium borohydride as the reducing agent and are important for the degradation of pollutants like 2-nitrophenol (2-NP) and 4-nitrophenol (4-NP) from water sources. The review also discusses various supporting mediums used for the immobilization of nanomaterials in these processes (Din et al., 2020).
Environmental Impact and Photocatalysis
Studies on the electrochemical detection and photocatalytic degradation of 4-nitrophenol show its significant presence as a toxic pollutant in industrial wastewater. Innovative approaches like the use of Ag2O-ZnO composite nanocones have been developed for both detection and degradation of 4-nitrophenol in aqueous solutions, highlighting the dual functionality of such materials (Chakraborty et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-4-nitrophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTXVKQLETVLJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187701 | |
Record name | Phenol, 2-ethyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-nitrophenol | |
CAS RN |
34105-70-9 | |
Record name | 2-Ethyl-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34105-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-ethyl-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034105709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-ethyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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